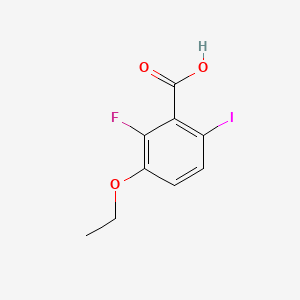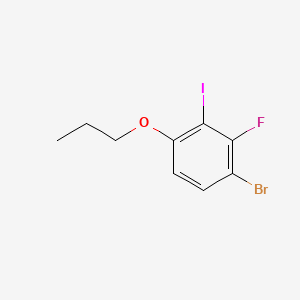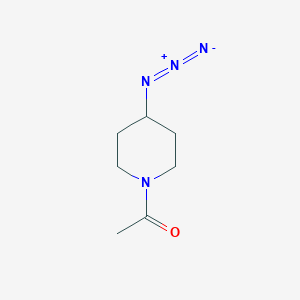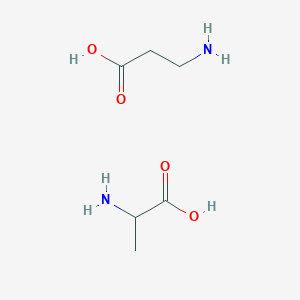
L-Alanine-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine-beta-alanine is a compound that combines two amino acids: L-alanine and beta-alanine. L-alanine is an alpha-amino acid involved in protein synthesis and glucose metabolism, while beta-alanine is a non-proteinogenic amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle and brain tissue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanine-beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis often involves the reaction of ammonia with beta-propiolactone . This method requires high temperatures and pressures, as well as strongly acidic or alkaline conditions . Biological methods, on the other hand, utilize microorganisms such as bacteria and fungi to produce beta-alanine from precursors like L-aspartate . These methods are more environmentally friendly and have the advantage of mild reaction conditions and higher specificity .
Industrial Production Methods
In industrial settings, the production of beta-alanine is often carried out using recombinant Escherichia coli strains engineered to express key enzymes involved in the biosynthesis pathway . This approach allows for high-yield production under controlled conditions, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine-beta-alanine undergoes various chemical reactions, including:
Transamination: Beta-alanine can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine.
Decarboxylation: L-aspartate can be decarboxylated to produce beta-alanine.
Substitution: Beta-alanine can participate in substitution reactions to form derivatives like beta-alanine betaine.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate (PLP) as a cofactor for decarboxylation and transamination reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.
Major Products
The major products formed from these reactions include malonate-semialdehyde, L-alanine, and various beta-alanine derivatives like beta-alanine betaine .
Applications De Recherche Scientifique
L-Alanine-beta-alanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Alanine-beta-alanine involves several pathways:
Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for carnosine synthesis in muscles.
Neuronal Uptake: Beta-alanine can replace gamma-aminobutyric acid (GABA) in neuronal uptake, potentially acting as a false transmitter.
Metabolic Pathways: Beta-alanine is involved in the metabolism of pyrimidines and the synthesis of coenzyme A (CoA) and acyl carrier protein.
Comparaison Avec Des Composés Similaires
L-Alanine-beta-alanine can be compared with other similar compounds:
L-Alanine: An alpha-amino acid involved in protein synthesis and glucose metabolism.
Beta-Alanine: A non-proteinogenic amino acid involved in carnosine synthesis and muscle endurance.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter that beta-alanine can replace in neuronal uptake.
The uniqueness of this compound lies in its combination of properties from both L-alanine and beta-alanine, making it a versatile compound with applications in various fields.
Propriétés
Formule moléculaire |
C6H14N2O4 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-aminopropanoic acid;3-aminopropanoic acid |
InChI |
InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |
Clé InChI |
NKWMMEIEWUEFNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N.C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


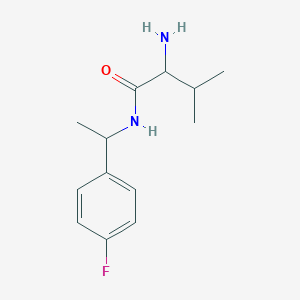
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)

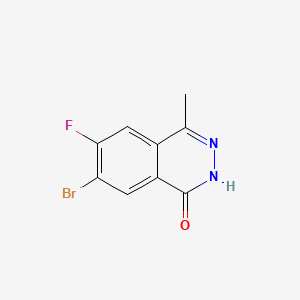

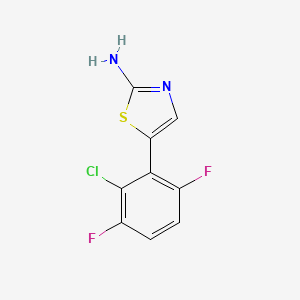
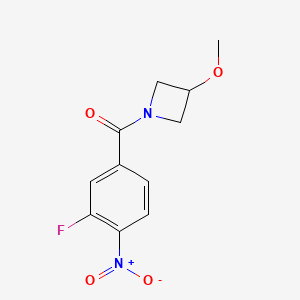
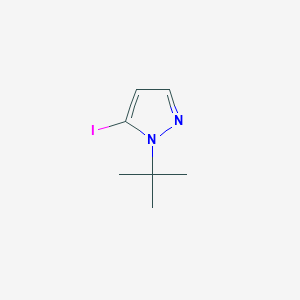
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
